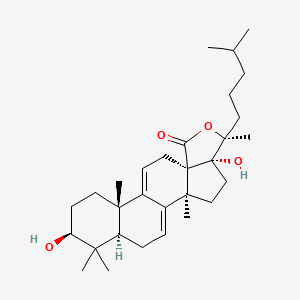

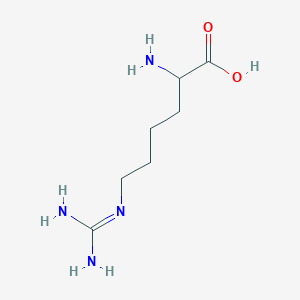

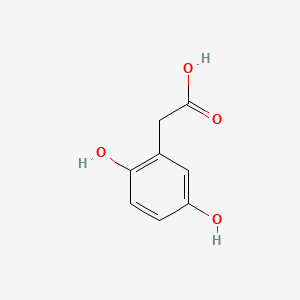

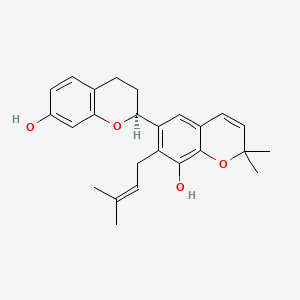

![molecular formula C14H11NO5S2 B1673419 (E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid CAS No. 682741-29-3](/img/structure/B1673419.png)

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid

Overview

Description

Scientific Research Applications

Antagonist for Fatty Acid-Binding Protein (FABP4)

HTS01037 acts as a selective, high-affinity antagonist for FABP4, also known as AFABP or aP2. It targets the long-chain fatty acid-binding site of this protein .

Inhibition of Lipolysis

The compound inhibits lipolysis in 3T3-L1 adipocytes, which are cells specialized in storing fat. By doing so, it may play a role in the regulation of lipid metabolism .

Anti-inflammatory Effects

HTS01037 reduces LPS-stimulated inflammation in cultured macrophages, indicating potential anti-inflammatory applications .

Insulin Sensitivity Improvement

Disruption of A-FABP/aP2 in mice has shown improved insulin sensitivity. HTS01037’s antagonistic action on this protein suggests it may have similar effects .

Atherosclerosis Protection

Molecular disruption of A-FABP/aP2 is associated with protection from atherosclerosis. HTS01037 could be used to explore this protective mechanism further .

Metabolic Syndrome Research

Given its role in lipid metabolism and inflammation, HTS01037 may be useful in researching metabolic syndrome and related conditions .

Mechanism of Action

Target of Action

HTS01037, also known as (E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid, is a selective, high-affinity antagonist of the fatty acid-binding protein FABP4 (AFABP; aP2) . FABP4 is a carrier protein expressed in both adipocytes and macrophages, where it functions in intracellular fatty acid solubilization, trafficking, and metabolism .

Mode of Action

HTS01037 functions as a high-affinity ligand of AFABP/aP2, with an apparent Ki of 0.67 μM . It acts as an antagonist of the protein-protein interaction between AFABP/aP2 and hormone-sensitive lipase .

Biochemical Pathways

HTS01037 affects several biochemical pathways. It inhibits lipolysis in 3T3-L1 adipocytes and reduces LPS-stimulated inflammation in cultured macrophages . It also upregulates murine macrophage RAW 264.7 intracellular free fatty acids and uncoupling protein 2 (UCP2) mRNA levels .

Pharmacokinetics

It is soluble in dmso at a concentration of 2 mg/ml , which may influence its bioavailability.

Result of Action

HTS01037 has several molecular and cellular effects. It downregulates basal and fatty acid-stimulated LTC4 levels in primary murine peritoneal macrophages . It also suppresses PPARγ target genes expression in IL-4 polarized human primary macrophages . Moreover, treatment of microglial cells with HTS01037 increases expression of Ucp2 and arginase .

Action Environment

It is known that the compound is stable at -20°c , suggesting that temperature could be a factor in its stability.

properties

IUPAC Name |

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJODSFZNKNHKML-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729497 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.